(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride
Overview
Description
RS 42358-197 is the S-isomer of the novel 5-HT3 receptor antagonist RS-42358.
Scientific Research Applications
1. Anxiety and Addiction Studies
The S-isomer of RS-42358, a novel 5-HT3 receptor antagonist, has shown significant potential in treating anxiety and addiction. In animal models, it demonstrated non-sedating anxiolytic properties, effective over a wide dose range. Interestingly, the S-isomer of RS-42358 also mitigated behavior suppression in mice after withdrawal from substances like alcohol, nicotine, cocaine, and diazepam, suggesting its utility in addiction studies and therapy (Costall et al., 1993).
2. Binding Studies and Receptor Characterization
In-depth binding studies using RS-42358-197 provided significant insights into 5-HT3 receptor characteristics. It showcased high affinity in receptor binding assays and helped in labeling 5-HT3 receptors in various tissues, revealing differences in receptor sites across species. This research underscores the compound's potential in neurochemical studies for better understanding receptor dynamics and drug development (Wong et al., 1993).
3. Development of Medicinal Compounds
The compound has been instrumental in the development of drugs like solifenacin, used as a urinary antispasmodic. A novel catalytic asymmetric hydrogenation process involving the hydrochloride salt of this compound was critical in synthesizing key intermediates for solifenacin, demonstrating its value in pharmaceutical manufacturing (Ruzic et al., 2012).
4. Polymorph Characterization in Drug Formulation
The compound's ability to form different polymorphs, like in the case of palonosetron hydrochloride, is crucial in pharmaceutical development. Understanding these polymorphic forms is essential for optimizing drug formulation and stability, as different forms can have varying solubility and bioavailability profiles (Ravikumar & Sridhar, 2007).
5. Synthesis of Structurally Similar Compounds
The structure of (S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride has inspired the synthesis of various structurally similar compounds. These analogs, like functionalized isobenzomorphans, have potential applications in medicinal chemistry and drug discovery, broadening the scope of therapeutic agents (Yawer et al., 2008).
properties
IUPAC Name |
2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5,6-dihydro-4H-benzo[de]isoquinolin-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O.ClH/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20;/h2,4,6,11,13,17H,1,3,5,7-10,12H2;1H/t17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMWWRCTBNOHCX-UNTBIKODSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C3C(=CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20159504 | |
Record name | RS 42358-197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(1-Azabicyclo(2.2.2)oct-3-yl)-2,4,5,6-tetrahydro-1H-benzo(de)isoquinolin-1-one hydrochloride | |
CAS RN |
135729-55-4 | |
Record name | RS 42358-197 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135729554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RS 42358-197 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20159504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEHYDRO PALONOSETRON HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/866E0T17RQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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